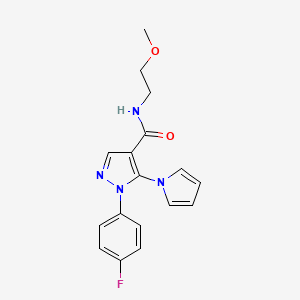
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyethyl group, a pyrrole ring, and a pyrazole carboxamide moiety
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl halide reacts with the pyrazole intermediate.
Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
1-(4-fluorophenyl)-N-(2-ethoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: This compound has an ethoxyethyl group instead of a methoxyethyl group, which may influence its solubility and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its various biological activities. This article reviews the compound's biological properties, including its anti-inflammatory, analgesic, and antimicrobial effects, supported by case studies and research findings.
- Molecular Formula : C16H16FN5O2
- Molecular Weight : 329.33 g/mol
- CAS Number : 2320854-92-8
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit notable anti-inflammatory effects. In a study involving various pyrazole compounds, several derivatives demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory processes. Specifically, compounds similar to the target compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .
Case Study : A series of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido)phenyl)-4,5-dihydropyrazole derivatives were synthesized and tested. The results indicated that certain derivatives exhibited anti-inflammatory activity comparable to established treatments .
Analgesic Activity
The analgesic properties of pyrazole derivatives have been explored in various animal models. In particular, compounds with structural similarities to the target compound were found to effectively reduce pain responses in carrageenan-induced paw edema models. The analgesic efficacy was measured against standard analgesics like ibuprofen and showed promising results .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. Research has demonstrated that similar pyrazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 1-(4-fluorophenyl)... | E. coli | 15 | |
| 1-(4-fluorophenyl)... | S. aureus | 18 | |
| 1-thiocarbamoyl... | Pseudomonas aeruginosa | 20 |
The biological activity of the compound is largely attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and microbial resistance. The presence of the pyrazole ring contributes to its interaction with biological targets, potentially modulating inflammatory mediators or bacterial growth factors.
Properties
Molecular Formula |
C17H17FN4O2 |
|---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H17FN4O2/c1-24-11-8-19-16(23)15-12-20-22(14-6-4-13(18)5-7-14)17(15)21-9-2-3-10-21/h2-7,9-10,12H,8,11H2,1H3,(H,19,23) |
InChI Key |
ZLZVAWQTBYLHDT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















